molecular formula C6H8O2 B13058533 4-Methyl-1,3-cyclopentanedione CAS No. 35029-03-9

4-Methyl-1,3-cyclopentanedione

Cat. No.: B13058533
CAS No.: 35029-03-9
M. Wt: 112.13 g/mol
InChI Key: LRBRQJWOVMKKCT-UHFFFAOYSA-N
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Description

4-Methylcyclopentane-1,3-dione is an organic compound with the molecular formula C6H8O2. It is a derivative of cyclopentane, where two carbonyl groups are positioned at the 1 and 3 positions, and a methyl group is attached at the 4 position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclopentane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentane-1,3-dione with methyl vinyl ketone in water, which yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione . Another method includes the catalytic reduction of 2-methylcyclopentane-1,3,5-trione over platinum .

Industrial Production Methods

Industrial production of 4-methylcyclopentane-1,3-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of high-pressure reactors and continuous extraction techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the carbonyl groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a platinum catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopentane-1,3-dione: Similar in structure but lacks the methyl group at the 4 position.

    Cyclopentane-1,3-dione: The parent compound without any methyl substitution.

    2-Methylcyclopentane-1,3,5-trione: Contains an additional carbonyl group at the 5 position.

Uniqueness

4-Methylcyclopentane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in selective synthesis and specialized applications .

Properties

IUPAC Name

4-methylcyclopentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-5(7)3-6(4)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBRQJWOVMKKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336686
Record name 4-Methyl-1,3-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35029-03-9
Record name 4-Methyl-1,3-cyclopentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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